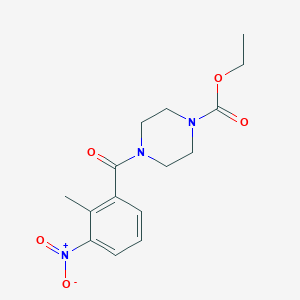

Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

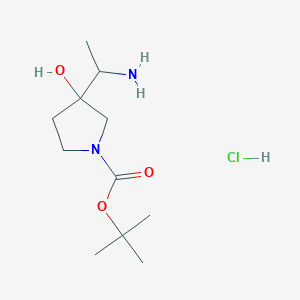

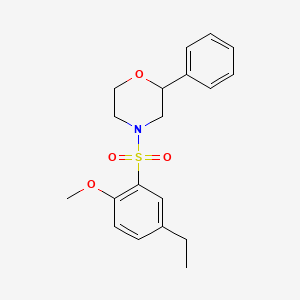

Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H19N3O5. Piperazine and its derivatives, including this compound, show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have enabled the creation of hybrid molecules containing Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which show promise in antimicrobial, antilipase, and antiurease activities. Such compounds, derived from ethyl piperazine-1-carboxylate, exhibit good to moderate antimicrobial activity against test microorganisms, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis of Biological Active Benziimidazole Compounds

Ethyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of biologically active benziimidazole compounds. This underlines the role of such ethyl piperazine-1-carboxylate derivatives in medicinal chemistry, especially in the synthesis of compounds with potential biological activities (Liu Ya-hu, 2010).

Chiral Separations in Chromatography

Ethyl piperazine-1-carboxylate derivatives have been used in studying structure-retention relationships on carbohydrate chiral stationary phases. This application is crucial in analytical chemistry, particularly in enantiomeric separations, which are important for the development of chirally pure pharmaceuticals (Chilmonczyk et al., 2005).

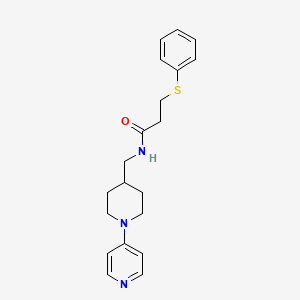

Labeling for Positron Emission Tomography (PET)

Compounds derived from ethyl piperazine-1-carboxylate have been explored for labeling with positron emitters like carbon-11 or fluorine-18. Such labeled compounds are potent and selective agonists at 5-HT1A receptors, making them useful for 5-HT1A receptor imaging with PET, a technique important in neuroscience research and the study of psychiatric disorders (Lu et al., 2005).

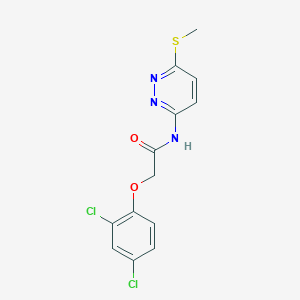

Development of Fluorine-18-Labeled Antagonists

Fluorinated derivatives of Ethyl piperazine-1-carboxylate have been synthesized and evaluated as 5-HT1A antagonists. These developments are significant for neuroimaging, specifically in the visualization and quantification of 5-HT1A receptors using PET, which can advance our understanding of neurological diseases (Lang et al., 1999).

Orientations Futures

The future directions for research on Ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate and similar compounds could include further exploration of their synthesis methods, investigation of their molecular structure, study of their chemical reactions, elucidation of their mechanism of action, determination of their physical and chemical properties, assessment of their safety and hazards, and exploration of their potential applications in pharmaceuticals and other industries .

Propriétés

IUPAC Name |

ethyl 4-(2-methyl-3-nitrobenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c1-3-23-15(20)17-9-7-16(8-10-17)14(19)12-5-4-6-13(11(12)2)18(21)22/h4-6H,3,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODRKQYGBCFWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2871683.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871684.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)butanamide](/img/structure/B2871685.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)

![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)

![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)